molecular formula C13H26N2O5 B1228098 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide CAS No. 97546-74-2

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

Cat. No. B1228098
CAS RN: 97546-74-2
M. Wt: 290.36 g/mol
InChI Key: AMPRMQJPOQBXQE-UHFFFAOYSA-N
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Description

Troxolamide is a chemical compound with the molecular formula C₁₃H₂₅N₂O₅ . It is known for its applications in various fields, including medicinal chemistry and pharmacology. Troxolamide is characterized by its unique structure, which includes an amide functional group, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Troxolamide can be synthesized through several methods, one of which involves the reaction of specific amines with carboxylic acids or their derivatives. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Troxolamide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Troxolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Troxolamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Troxolamide is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Troxolamide is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Troxolamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Similar Compounds:

Comparison: Troxolamide is unique in its structure and specific applications. Unlike acetazolamide and methazolamide, which are primarily used as diuretics, Troxolamide’s applications extend to various fields, including medicinal chemistry and industrial synthesis. Its unique amide functional group also distinguishes it from other similar compounds .

properties

CAS RN

97546-74-2

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19)

InChI Key

AMPRMQJPOQBXQE-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NC(CO)C(CO)O)C

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C

synonyms

N-1-hydroxymethyl-2,3-dihydroxypropyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxamide
NAT-N

Origin of Product

United States

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